
4-(Trifluoromethoxy)benzylamine
Overview
Description
4-(Trifluoromethoxy)benzylamine (CAS: 93919-56-3) is an aromatic amine with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol. It features a benzylamine backbone substituted with a trifluoromethoxy (-OCF₃) group at the para position of the benzene ring. This compound is widely utilized in medicinal chemistry and organic synthesis, particularly in the development of antitumor agents (e.g., compound 30 in ), antimicrobials (), and enzyme inhibitors (). Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design . Safety data indicate it is classified as an irritant (hazard symbol XI) .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethoxy)benzylamine can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzylamine with trifluoromethanol. The reaction typically requires a base such as sodium hydride and is carried out in an organic solvent like methyl t-butyl ether at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in amino substitution reactions, such as the reaction with aromatic aldehydes to form Schiff bases.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Aromatic Aldehydes: For Schiff base formation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Schiff base formation results in the production of imines, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Scientific Research Applications
4-(Trifluoromethoxy)benzylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can affect various biological processes and pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Structural and Electronic Differences
The biological and chemical properties of benzylamine derivatives are significantly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Antiproliferative Activity
- In colorectal cancer cells (HCT116), the aniline derivative (4-(trifluoromethoxy)aniline, 20 ) exhibited superior antiproliferative activity (IC₅₀ = 0.30 μM) compared to its benzylamine analog (30 ), which showed reduced potency. This suggests the NH₂ group in aniline derivatives facilitates stronger hydrogen bonding or reduced steric bulk compared to the CH₂NH₂ group in benzylamines .
- Replacement of -O-CF₃ with -CF₃ (e.g., 4-(trifluoromethyl)benzylamine) reduced activity in tyrosinase inhibition assays, highlighting the critical role of the trifluoromethoxy group in enzyme interaction .
Tyrosinase Inhibition
- Compounds with a 4-(trifluoromethoxy)phenyl group (e.g., 5b, 5d, 5f ) showed enhanced tyrosinase inhibition compared to naphthyl or phenyl analogs, emphasizing the substituent's role in optimizing π-π interactions or dipole effects .
Physicochemical Properties
- Electron-Withdrawing Effects : -O-CF₃ is less electron-withdrawing than -CF₃, making this compound more reactive in nucleophilic substitutions than 4-(trifluoromethyl)benzylamine .
Biological Activity
4-(Trifluoromethoxy)benzylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties, particularly the presence of the trifluoromethoxy group. This moiety is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Structure-Activity Relationship (SAR)
The trifluoromethoxy group significantly influences the biological properties of benzylamines. Studies have shown that substituents at the para position, such as the trifluoromethoxy group, can enhance the potency of compounds against various biological targets.
Table 1: Comparison of Biological Activities of Benzylamines
Compound | IC50 (nM) | Target | Activity Description |
---|---|---|---|
This compound | 50 | 17β-HSD3 | Potent inhibitor |
Benzylamine | 200 | 17β-HSD3 | Less active |
4-Methoxybenzylamine | 150 | 17β-HSD3 | Moderate activity |
The data indicates that the introduction of the trifluoromethoxy group enhances inhibitory activity against the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is crucial in steroid metabolism and could be a target for hormone-related cancers .
Biological Activity and Mechanisms
Research has demonstrated that this compound exhibits significant biological activities, particularly in cancer models. For instance, it was shown to reduce cell viability in prostate cancer cell lines, indicating potential antineoplastic properties. In a study involving the 22Rv1 prostate cancer cells, this compound reduced cell survival by approximately 30% .
Case Study: Anticancer Activity
In a recent investigation into halogenated derivatives, including this compound, researchers observed that these compounds could selectively target malignant cells while sparing non-malignant cells. The study highlighted that compounds with benzylamine side chains exhibited enhanced activity against triple-negative breast cancer (TNBC) cells . This selectivity is crucial for developing targeted therapies with reduced side effects.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethoxy group. However, detailed studies on its metabolic stability and toxicity are necessary to fully understand its therapeutic index.
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGROTRFYBSUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239895 | |
Record name | 4-(Trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93919-56-3 | |
Record name | 4-(Trifluoromethoxy)benzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93919-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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